4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid
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Overview
Description
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of ethoxy, fluoro, and methoxy substituents on a phenylboronic acid core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-2-fluoro-5-methoxyphenol.
Reduction: Formation of 4-ethoxy-2-fluoro-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the ethoxy and fluoro substituents.
5-Fluoro-2-methoxyphenylboronic acid: Similar structure but lacks the ethoxy substituent.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the ethoxy substituent.
Uniqueness
4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid is unique due to the combination of ethoxy, fluoro, and methoxy groups on the phenylboronic acid core. This unique combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Properties
IUPAC Name |
(4-ethoxy-2-fluoro-5-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5,12-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPKUDSVASPBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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